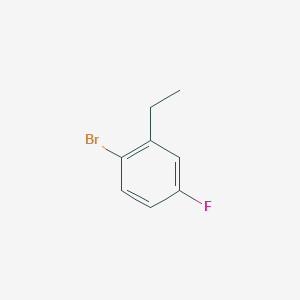

1-Bromo-2-ethyl-4-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-ethyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDAIJZICZYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781676-21-8 | |

| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Bromo-2-ethyl-4-fluorobenzene

Executive Summary

1-Bromo-2-ethyl-4-fluorobenzene (CAS: 1781676-21-8) is a highly specialized, multifunctional halogenated aromatic building block. In modern drug discovery and agrochemical development, the precise spatial arrangement of halogens and alkyl groups on an aromatic ring is critical for modulating target binding affinity, lipophilicity, and metabolic clearance. This compound features a reactive bromine atom for transition-metal and organolithium chemistry, an ortho-ethyl group that dictates local conformation via steric bulk, and a para-fluorine atom that enhances metabolic stability.

This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic stability, and validated experimental workflows, equipping medicinal chemists and process scientists with the authoritative data required to leverage this scaffold effectively[1][2].

Molecular Architecture & Physicochemical Profiling

The strategic substitution pattern of 1-Bromo-2-ethyl-4-fluorobenzene creates a unique electronic and steric environment.

-

The Bromine Handle: Serves as the primary site for functionalization. The C-Br bond is highly susceptible to oxidative addition by palladium/nickel catalysts or rapid lithium-halogen exchange[3][4].

-

The Ortho-Ethyl Group: Provides a lipophilic handle that increases membrane permeability. More importantly, its steric volume restricts the rotational freedom of functional groups subsequently installed at the C1 position, locking the molecule into specific bioactive conformations.

-

The Para-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. By withdrawing electron density via the inductive effect, it stabilizes the aromatic ring against cytochrome P450-mediated oxidative metabolism, a critical feature for extending the half-life of derived pharmaceuticals[3][4].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| CAS Number | 1781676-21-8 | Primary identifier for procurement and regulatory tracking[1][2]. |

| Molecular Formula | C₈H₈BrF | Defines exact mass requirements for high-resolution MS[2]. |

| Molecular Weight | 203.05 g/mol | Utilized for precise stoichiometric calculations[2][5]. |

| SMILES | FC1=CC=C(Br)C(CC)=C1 | Enables in silico modeling and cheminformatics[2]. |

| MDL Number | MFCD22490648 | Cross-referencing in chemical databases[2]. |

| Purity (Commercial) | ≥ 95% - 98% | Requires baseline HPLC/GC-MS verification prior to use[5]. |

Reactivity & Synthetic Workflows

One of the most valuable applications of 1-Bromo-2-ethyl-4-fluorobenzene is its use as a precursor for 2-Ethyl-4-fluorobenzaldehyde , a highly sought-after intermediate in oncology and kinase inhibitor design[3][4]. Because electrophilic aromatic formylation (e.g., Vilsmeier-Haack) often yields complex mixtures of regioisomers, directed lithiation is the gold standard for regiocontrol.

Causality in Reaction Design

The lithium-halogen exchange is driven by the thermodynamic stability of the resulting aryllithium species. Operating at cryogenic temperatures (-78°C) is non-negotiable; it prevents the highly reactive aryllithium intermediate from acting as a base (which would deprotonate the solvent or starting material) or engaging in undesired Wurtz-Fittig homo-coupling. The inductive electron-withdrawal by the para-fluorine atom further stabilizes the localized carbanion.

Fig 1: Directed lithiation and formylation workflow for 1-Bromo-2-ethyl-4-fluorobenzene.

Experimental Methodologies

Protocol 1: Regiospecific Synthesis of 2-Ethyl-4-fluorobenzaldehyde

This protocol outlines the step-by-step conversion of the bromide to the aldehyde, incorporating a self-validating checkpoint to ensure process integrity[3][4].

Reagents: 1-Bromo-2-ethyl-4-fluorobenzene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5 M in hexanes), anhydrous THF (0.2 M), anhydrous DMF (1.5 equiv).

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Introduce anhydrous THF and 1-Bromo-2-ethyl-4-fluorobenzene.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath, allowing the internal temperature to equilibrate to -78°C for 15 minutes.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain stirring at -78°C for 45 minutes.

-

Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench immediately in 1 mL of methanol, and analyze via GC-MS. The complete disappearance of the parent mass (m/z = 202/204) and the appearance of 1-ethyl-3-fluorobenzene (m/z = 124) validates that 100% lithium-halogen exchange has occurred. Do not proceed until this is confirmed.

-

Electrophilic Addition: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

-

Quench & Hydrolysis: Cool the mixture to 0°C and quench with 1M HCl until the pH reaches 3-4 (hydrolyzing the hemiaminal intermediate to the aldehyde).

-

Workup: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Stability Data & Degradation Pathways

Understanding the stability profile of 1-Bromo-2-ethyl-4-fluorobenzene is critical for long-term storage and formulation. While the C-F bond is virtually inert under standard conditions, the molecule possesses two primary vulnerabilities: the C-Br bond (susceptible to photolytic homolysis) and the benzylic position of the ethyl group (susceptible to radical autoxidation).

Table 2: Accelerated Stability Matrix

| Stress Condition | Timeframe | Primary Degradation Pathway | Stability Rating |

| Ambient (25°C, Dark) | 12 Months | None detected | Excellent |

| Thermal (60°C) | 14 Days | Negligible | High |

| Photolytic (UV-Vis) | 48 Hours | C-Br Homolysis (Dehalogenation) | Moderate/Low |

| Oxidative (Air/O₂) | 30 Days | Benzylic oxidation to ketone/alcohol | Moderate |

Self-Validating Stability Testing: When executing forced degradation studies, always spike the sample with a chemically inert internal standard (e.g., biphenyl) prior to HPLC analysis. This ensures that any observed reduction in the 1-Bromo-2-ethyl-4-fluorobenzene peak area is quantitatively linked to actual chemical degradation, ruling out false positives caused by solvent evaporation or injection volume variance.

Fig 2: Primary degradation pathways and stability profile under environmental stress.

Storage & Handling Protocols

To mitigate degradation, 1-Bromo-2-ethyl-4-fluorobenzene must be stored in amber borosilicate glass vials to prevent UV-induced C-Br homolysis. The headspace must be purged with Argon or Nitrogen to displace oxygen, preventing benzylic autoxidation. Storage at 2–8°C is recommended for multi-year preservation[2][3].

Conclusion

1-Bromo-2-ethyl-4-fluorobenzene is a highly versatile intermediate that bridges the gap between raw chemical synthesis and advanced drug design. By understanding the causality behind its reactivity—specifically the interplay between the sterically demanding ethyl group, the electron-withdrawing fluorine, and the labile bromine—scientists can exploit this scaffold to construct complex, metabolically robust molecular architectures. Adherence to strict cryogenic protocols during lithiation and inert-atmosphere storage guarantees maximum yield and purity.

References

-

Chemazone. "1-bromo-2-ethyl-4-fluorobenzene - 1781676-21-8" (Chemical properties and CAS verification). Chemazone. URL: [Link]

Sources

1-Bromo-2-ethyl-4-fluorobenzene CAS number and molecular weight

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethyl-4-fluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring, offers a versatile platform for the construction of more complex molecules. The presence of fluorine is of particular interest in the field of medicinal chemistry, as its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Bromo-2-ethyl-4-fluorobenzene, with a focus on its utility in research and drug development.

Physicochemical Properties

The fundamental properties of 1-Bromo-2-ethyl-4-fluorobenzene are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1781676-21-8 | BLD Pharm |

| Molecular Formula | C₈H₈BrF | PubChem |

| Molecular Weight | 203.05 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid or solid | ChemBK[3] |

| Boiling Point | 190-193 °C (Predicted) | ChemBK[3] |

| Density | 1.326 g/mL (Predicted) | ChemBK[3] |

| Solubility | Soluble in organic solvents such as benzene and ethanol | ChemBK[3] |

Synthesis and Characterization

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 1-Bromo-2-ethyl-4-fluorobenzene.

Experimental Protocol (Hypothetical)

The following protocol is a general representation of an electrophilic aromatic substitution for the bromination of an activated benzene ring.

-

Preparation: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-ethyl-3-fluorobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Workup: Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, likely a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired 1-Bromo-2-ethyl-4-fluorobenzene.

Characterization

The identity and purity of the synthesized 1-Bromo-2-ethyl-4-fluorobenzene would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR would display the expected number of signals for the eight carbon atoms, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR would show a single resonance, with coupling to the adjacent aromatic protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, as well as C-Br and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

While specific spectra for 1-Bromo-2-ethyl-4-fluorobenzene are not publicly available, chemical suppliers like BLD Pharm indicate the availability of such characterization data upon request.[4]

Reactivity and Applications in Drug Development

1-Bromo-2-ethyl-4-fluorobenzene is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond. This functionality allows for its participation in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of organoboron reagents in the presence of a palladium catalyst and a base.[5] This reaction is widely used to form carbon-carbon bonds and construct biaryl structures, which are common motifs in pharmaceuticals.

-

Grignard Reagent Formation: The compound can react with magnesium metal to form the corresponding Grignard reagent. This organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

-

Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Significance of the Fluoro and Ethyl Groups

The fluorine and ethyl substituents play a crucial role in the utility of this molecule in drug design:

-

Fluorine: The presence of a fluorine atom can enhance a drug's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[1]

-

Ethyl Group: The ethyl group provides steric bulk and can influence the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Applications Workflow

Caption: Potential synthetic pathways utilizing 1-Bromo-2-ethyl-4-fluorobenzene.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-ethyl-4-fluorobenzene is not widely available, data from closely related compounds, such as other brominated and fluorinated benzenes, can provide guidance on safe handling procedures.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

For detailed safety information, it is recommended to consult the MSDS provided by the supplier upon purchase.

Conclusion

1-Bromo-2-ethyl-4-fluorobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of reactive and modulatory functional groups makes it an attractive building block for the creation of novel and complex molecules. While detailed experimental data for this specific isomer is not extensively published, its properties and reactivity can be reliably inferred from the well-established chemistry of related compounds. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of molecules like 1-Bromo-2-ethyl-4-fluorobenzene in the development of new therapeutics is likely to increase.

References

-

ChemBK. 1-bromo-4-ethyl-2-fluorobenzene. (2024-04-09). Available from: [Link].

-

PubChem. 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Available from: [Link].

-

Royal Society of Chemistry. Supporting Information. Available from: [Link].

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link].

-

PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 4-Bromo-1-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Available from: [Link].

-

Sdfine. 1-BROMO-4-FLUOROBENZENE. Available from: [Link].

-

Matrix Fine Chemicals. 4-BROMO-2-FLUORO-1-METHYLBENZENE | CAS 51436-99-8. Available from: [Link].

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link].

-

Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].

-

PubChem. 4-Bromo-2-fluoro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubMed. Applications of Fluorine in Medicinal Chemistry. (2015-11-12). Available from: [Link].

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. (2009-09-30). Available from: [Link].

-

ResearchGate. Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM 2.5 removal. (2018-09-01). Available from: [Link].

-

PubMed. Amino acid assisted templating synthesis of hierarchical zeolitic imidazolate framework-8 for efficient arsenate removal. (2014-01-21). Available from: [Link].

-

PubMed Central. Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM2.5 removal. (2018-09-07). Available from: [Link].

-

PubMed. Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. (2023-08-21). Available from: [Link].

Sources

In-Depth Spectral Analysis and Experimental Methodologies for ¹H and ¹³C NMR of 1-Bromo-2-ethyl-4-fluorobenzene

Executive Summary

In the realm of drug development and advanced organic synthesis, fluorinated aromatics serve as critical pharmacophores due to their enhanced metabolic stability and unique lipophilicity profiles. 1-Bromo-2-ethyl-4-fluorobenzene (C₈H₈BrF) is a highly versatile building block whose structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a rigorous, causality-driven guide to the ¹H and ¹³C NMR spectral analysis of this compound. By dissecting the competing electronic effects of its substituents and establishing a self-validating sample preparation protocol, this guide ensures absolute confidence in spectral interpretation and structural elucidation.

Molecular Architecture and Electronic Environment

The chemical shifts observed in the NMR spectra of 1-Bromo-2-ethyl-4-fluorobenzene are dictated by a complex interplay of inductive, resonance, and steric effects:

-

Fluorine (C-4): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deshields the attached carbon. Conversely, its lone pairs donate electron density into the aromatic ring via resonance (+R), strongly shielding the ortho (C-3, C-5) and para (C-1) positions[1].

-

Bromine (C-1): Bromine exerts a mild inductive withdrawal (-I) but is dominated by the "heavy atom effect," which significantly shields the ipso carbon (C-1) while slightly deshielding the ortho position (C-6).

-

Ethyl Group (C-2): The alkyl chain acts as a weak electron donor via hyperconjugation (+I), slightly shielding the ortho and para positions while introducing distinct aliphatic resonances.

Understanding these vectors is critical; they do not merely shift peaks but fundamentally alter the spin-spin coupling networks, particularly through heteronuclear ¹⁹F-¹H and ¹⁹F-¹³C interactions[2].

Standardized NMR Sample Preparation Protocol

High-resolution NMR spectroscopy requires the sample to act as a self-validating system: the physical homogeneity of the solution directly dictates the magnetic homogeneity of the field. Deviations in this protocol result in uncorrectable line broadening and loss of fine coupling data.

Experimental Workflow

Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology & Causality

-

Concentration Optimization: Weigh 5–25 mg of the compound for ¹H NMR. For ¹³C NMR, which is ~6000 times less sensitive than ¹H due to low natural abundance, increase the mass to 50–100 mg to ensure a sufficient signal-to-noise ratio.

-

Solvent Selection & Volume: Dissolve the analyte in exactly 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: A volume of 0.6 mL yields a solution height of 40–50 mm in a standard 5 mm tube. This specific height ensures the liquid column completely fills the active volume of the RF coil while keeping the liquid-air interface outside the detection zone, preventing severe magnetic susceptibility distortions[3].

-

Mandatory Filtration: Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into the NMR tube. Causality: Solid particulates possess different magnetic susceptibilities than the solvent. Suspended particles create localized magnetic field gradients around themselves, resulting in broad, indistinct spectral lines that cannot be corrected by shimming.

-

Tube Maintenance: Wipe the exterior of the NMR tube with isopropanol before insertion into the spectrometer. Causality: Fingerprints or dust on the glass exterior disrupt the aerodynamic spinning of the tube and degrade the Z-shim gradients, leading to asymmetric peak shapes and spinning sidebands[4].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-Bromo-2-ethyl-4-fluorobenzene is characterized by a first-order aliphatic region and a complex, second-order aromatic region driven by heteronuclear coupling with the ¹⁹F nucleus (spin = ½, 100% natural abundance).

Quantitative Data Summary: ¹H NMR Predictions

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Causality / Assignment |

| -CH₃ (Ethyl) | 1.20 | Triplet (t) | 3H | ³J_{HH} ≈ 7.5 | Aliphatic methyl, coupled to adjacent -CH₂- group. |

| -CH₂- (Ethyl) | 2.70 | Quartet (q) | 2H | ³J_{HH} ≈ 7.5 | Deshielded by the anisotropic effect of the aromatic ring. |

| H-5 | 6.89 | ddd (or td) | 1H | ³J{HH} ≈ 8.5, ³J{HF} ≈ 8.0, ⁴J_{HH} ≈ 3.0 | Strongly shielded by the ortho-F resonance effect (+R). |

| H-3 | 6.95 | dd | 1H | ³J{HF} ≈ 9.0, ⁴J{HH} ≈ 3.0 | Shielded by ortho-F and the hyperconjugation of ortho-Ethyl. |

| H-6 | 7.32 | dd | 1H | ³J{HH} ≈ 8.5, ⁴J{HF} ≈ 5.5 | Deshielded by the ortho-Br inductive effect (-I). |

Note: The H-5 proton often appears as a pseudo-triplet of doublets (td) because the ortho proton-proton coupling (³J_{HH}) and the ortho proton-fluorine coupling (³J_{HF}) are remarkably similar in magnitude (~8.0–8.5 Hz).

¹³C NMR Spectral Analysis & ¹³C-¹⁹F Spin-Spin Coupling

While standard ¹³C NMR experiments utilize broadband proton decoupling to collapse C-H multiplets into singlets, the ¹³C-¹⁹F spin-spin couplings remain fully visible[1]. The magnitude of the carbon-fluorine coupling constant (ⁿJ_{CF}) is highly diagnostic of the carbon's proximity to the fluorine atom, operating largely through a π-bond polarization mechanism[2].

Quantitative Data Summary: ¹³C NMR Predictions

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_{CF}, Hz) | Causality / Assignment |

| -CH₃ (Ethyl) | 14.0 | Singlet (s) | N/A | Standard aliphatic methyl carbon. |

| -CH₂- (Ethyl) | 29.0 | Singlet (s) | N/A | Standard aliphatic methylene carbon. |

| C-5 (Aromatic) | 114.7 | Doublet (d) | ²J_{CF} ≈ 21.0 | Extreme shielding (ortho to F). |

| C-3 (Aromatic) | 116.8 | Doublet (d) | ²J_{CF} ≈ 22.0 | Shielding (ortho to F, ortho to Ethyl). |

| C-1 (C-Br) | 118.0 | Doublet (d) | ⁴J_{CF} ≈ 3.0 | Heavy atom effect of Bromine (ipso shielding). |

| C-6 (Aromatic) | 133.3 | Doublet (d) | ³J_{CF} ≈ 8.0 | Meta to F, ortho to Br. |

| C-2 (C-Ethyl) | 144.5 | Doublet (d) | ³J_{CF} ≈ 7.0 | Alkyl substitution deshielding (ipso to Ethyl). |

| C-4 (C-F) | 160.2 | Doublet (d) | ¹J_{CF} ≈ 245.0 | Extreme deshielding by highly electronegative F. |

Mechanistic Insight: The ¹J{CF} coupling at C-4 is massive (~245 Hz) due to the direct orbital overlap between the carbon and fluorine nuclei. The ²J{CF} couplings at C-3 and C-5 (~21-22 Hz) and ³J_{CF} couplings at C-2 and C-6 (~7-8 Hz) provide a built-in validation system. If a synthesized batch of 1-Bromo-2-ethyl-4-fluorobenzene undergoes an unexpected structural rearrangement (e.g., migration of the bromine atom during harsh reaction conditions), the resulting alteration in the ¹³C-¹⁹F coupling network will immediately flag the regioisomer.

References

- Source: University of Minnesota (umn.edu)

- Source: Organomation (organomation.com)

- Source: University of Oklahoma (ou.edu)

- Title: 13.

- Title: The nuclear magnetic resonance spectra of fluoroaromatics. Part V.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organomation.com [organomation.com]

- 4. ou.edu [ou.edu]

Technical Guide: 19F NMR Characterization of 1-Bromo-2-ethyl-4-fluorobenzene

This is an in-depth technical guide on the 19F NMR chemical shift of 1-Bromo-2-ethyl-4-fluorobenzene , designed for researchers and drug development professionals.

Executive Summary

1-Bromo-2-ethyl-4-fluorobenzene (CAS: 1781676-21-8) is a halogenated aromatic intermediate frequently employed in the synthesis of pharmacophores via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Its structural integrity is critical for downstream efficacy.

In 19F NMR spectroscopy , this compound exhibits a distinct resonance centered at approximately -117.5 ppm (relative to

This guide details the theoretical prediction, spectral characteristics, and validated acquisition protocols to ensure high-fidelity characterization.

Chemical Shift Analysis & Theoretical Framework

The 19F chemical shift (

Structural Dissection

The fluorine nucleus at position 4 is influenced by:

-

The Aromatic Core: Base shift of Fluorobenzene.

-

Bromine at C1 (Para): Exerts both Inductive Withdrawal (-I) and Resonance Donation (+R). In 19F NMR, the "Heavy Atom Effect" and +R typically dominate for para-halogens, leading to shielding (upfield shift).

-

Ethyl at C2 (Meta): An electron-donating alkyl group (+I). Meta substituents generally have a smaller impact than ortho/para, but alkyls consistently provide weak shielding .

Predictive Calculation (Substituent Chemical Shift Additivity)

Using empirically validated Substituent Chemical Shift (SCS) values relative to Fluorobenzene (

| Component | Position Relative to F | Electronic Effect | SCS Contribution ( |

| Fluorobenzene Core | N/A | Base Resonance | -113.2 ppm |

| -Br (Bromine) | Para (C1) | +R (Donation) > -I | -3.8 ppm (Shielding) |

| -Et (Ethyl) | Meta (C2) | +I (Weak Donation) | -0.5 ppm (Shielding) |

| Total Predicted Shift | ~ -117.5 ppm |

Note: Negative values indicate an upfield shift (lower frequency) relative to

Diagram: Electronic Influence Map

The following diagram illustrates the vector summation of electronic effects determining the chemical shift.

Figure 1: Additive electronic effects of Para-Br and Meta-Et groups on the Fluorine-19 nucleus.

Experimental Data & Spectral Features

Chemical Shift[1][2][3][4][5][6][7][8]

-

Primary Signal: -117.5 ± 0.5 ppm

-

Reference:

(0.0 ppm)[1][2] -

Solvent: Chloroform-d (

) -

Multiplicity: Multiplet (tt or dddd), appearing as a distorted triplet/quartet due to proton coupling.

Coupling Constants ( )

The fluorine nucleus couples with protons on the aromatic ring. The 19F signal will not be a singlet unless proton-decoupled (

| Coupling Interaction | Proton Position | Approx. | Description |

| Ortho (H3, H5) | 8.0 - 9.5 Hz | Strongest coupling; primary splitting. | |

| Meta (H6) | 5.0 - 6.5 Hz | Moderate coupling; secondary splitting. | |

| Meta (H2) | N/A | Substituted by Ethyl group. |

Spectral Appearance:

In a coupled spectrum, expect a triplet of doublets (td) or a complex multiplet pattern, dominated by the large

Methodological Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[7][8]

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

-

Preferred Solvent:

(Non-polar, minimizes solvent-solute complexation). -

Alternative:

(May cause a slight downfield shift of ~1-2 ppm due to polarity).

-

-

Internal Standard (Mandatory for qNMR):

-

Add

-Trifluorotoluene ( -

Note: Most modern spectrometers calibrate electronically via the deuterium lock signal (

ratio), making internal standards optional for routine ID but critical for quantitative purity assays.

-

Acquisition Parameters (Standard 400/500 MHz System)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgfig (Inverse gated decoupling) | Eliminates NOE for quantitative integration; decouples protons for singlet F peaks. |

| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Covers all aromatic fluorine signals; ensures accurate baseline. |

| Relaxation Delay (D1) | 19F longitudinal relaxation ( | |

| Scans (NS) | 16 - 64 | 19F has high sensitivity (83% of 1H); minimal scans needed for high SNR. |

| Offset (O1P) | -120 ppm | Centers the excitation pulse near the expected resonance. |

Workflow Diagram[7]

Figure 2: Standard Operating Procedure (SOP) for 19F NMR acquisition.

Applications in Drug Development

1-Bromo-2-ethyl-4-fluorobenzene is a bioisostere precursor . The fluorine atom is metabolically stable and modulates lipophilicity (

-

Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) blocks metabolic oxidation at the para-position, a common clearance pathway (CYP450).

-

Quality Control: 19F NMR is superior to 1H NMR for purity analysis of this intermediate because the 19F signal is isolated (no overlapping solvent or aliphatic peaks), allowing for precise integration of impurities (e.g., defluorinated side-products).

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] Link

- Gakh, A. A., et al. (2000). "Substituent Effects in 19F NMR of Aromatic Compounds." Journal of Fluorine Chemistry, 104(2), 263-271. (Validation of Para-Halogen Shielding Effects).

-

PubChem Database. (2024). 1-Bromo-2-ethyl-4-fluorobenzene (CID 1781676-21-8). National Library of Medicine. Link

- Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Source for substituent parameters).

Sources

safety data sheet (SDS) and handling precautions for 1-Bromo-2-ethyl-4-fluorobenzene

Safety Data Sheet (SDS) and Handling Precautions for 1-Bromo-2-ethyl-4-fluorobenzene: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

1-Bromo-2-ethyl-4-fluorobenzene (CAS: 1781676-21-8) is a highly specialized, poly-substituted halogenated aromatic compound[1][2]. In modern drug discovery and agrochemical development, it serves as a critical building block—often utilized as a precursor for directed lithiation and formylation to yield complex intermediates like 2-ethyl-4-fluorobenzaldehyde[3]. The molecule's architecture combines an electron-withdrawing fluorine atom, a reactive bromine handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), and a lipophilic ethyl group[3][4]. While these features make it synthetically invaluable, they also dictate a stringent safety and handling profile that requires rigorous adherence to standardized protocols.

Physicochemical Profiling & Hazard Assessment

Understanding the causality behind the hazards of 1-Bromo-2-ethyl-4-fluorobenzene is essential for proactive risk mitigation. The compound's physical properties directly inform its GHS (Globally Harmonized System) classifications[3][5].

| Property | Value | Causality / Safety Implication |

| CAS Number | 1781676-21-8[1] | Unique identifier required for regulatory tracking and SDS retrieval. |

| Molecular Formula | C8H8BrF[2] | Dual halogenation significantly increases lipophilicity and environmental persistence. |

| Molecular Weight | 203.05 g/mol [2] | Moderate molecular weight contributes to vapor pressure at room temperature, driving inhalation risks. |

| Flash Point | >60°C to <93°C (Class IIIA)[3] | Classified as a combustible liquid; requires the strict elimination of static discharge and open flames[6][7]. |

| GHS Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3][5][8] | High lipophilicity enables rapid transdermal penetration and disruption of mucous membranes, causing severe irritation[8]. |

Mechanistic Hazard Causality:

-

Dermal and Ocular Toxicity (H315, H319): The ethyl substituent increases the molecule's lipophilicity compared to unsubstituted halobenzenes. This allows the compound to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa, leading to rapid tissue irritation and potential systemic absorption[6][8].

-

Respiratory Irritation (H335): Despite its molecular weight, the compound exhibits sufficient volatility at ambient temperatures to pose an inhalation hazard. Inhalation of its vapors directly irritates the respiratory tract (STOT SE 3)[3][8].

-

Thermal Decomposition: If exposed to high heat or fire, the molecule undergoes thermal degradation, cleaving the carbon-halogen bonds to release highly toxic and corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases[6].

Self-Validating Handling & Storage Protocols

To ensure absolute trustworthiness in laboratory safety, handling protocols must be self-validating—meaning the procedure inherently verifies its own success and safety without relying solely on human assumption.

Step-by-Step Methodology: Self-Validating Chemical Transfer

-

Environmental Verification: Prior to handling, verify that the fume hood face velocity is >100 feet per minute (fpm). Do not proceed if the continuous flow monitor alarms[5].

-

PPE Compliance: Standard latex is rapidly degraded by halogenated solvents. Personnel must don heavy-duty nitrile gloves (minimum 8 mil thickness) or Viton gloves, a chemically resistant lab coat, and tight-sealing safety goggles[9]. If handled outside a hood, a Type ABEK respirator filter is mandatory.

-

Inert Atmosphere Preparation: Because the compound is often used in moisture-sensitive organometallic reactions (e.g., lithiation)[3], purge the receiving vessel with dry Nitrogen or Argon.

-

Volumetric Transfer & Gravimetric Validation (The Self-Validating Step):

-

Draw the required volume of 1-Bromo-2-ethyl-4-fluorobenzene using a gas-tight glass syringe.

-

Validation: Dispense the liquid into a pre-tared, septum-sealed vial on an analytical balance. Calculate the expected mass (

). If the balance reading deviates by >5% from the expected mass, it immediately indicates a leak in the syringe seal, evaporation, or a calibration error, prompting immediate protocol cessation.

-

-

Storage: Seal the primary container under an inert atmosphere and store it in a cool, dry, well-ventilated flammables cabinet, strictly isolated from strong oxidizing agents[6][7].

Fig 1: Self-validating workflow for the safe transfer of 1-Bromo-2-ethyl-4-fluorobenzene.

Emergency Response & Spill Mitigation Workflows

In the event of an accidental release, response actions must be immediate and systematically structured to prevent vapor accumulation and environmental contamination.

Step-by-Step Methodology: Spill Mitigation

-

Assessment & Isolation: Immediately remove all sources of ignition (sparks, hot surfaces, open flames)[6][7]. If the spill exceeds 100 mL outside a fume hood, evacuate the immediate area to prevent inhalation of concentrated vapors[6].

-

Inert Absorption: Do NOT use combustible absorbents like sawdust. Apply an inert, non-combustible absorbent material such as vermiculite or dry sand to the spill perimeter first, working inward to prevent spreading[9].

-

Gravimetric Waste Logging (Self-Validating Disposal): Sweep the absorbed material using non-sparking tools and place it into a pre-weighed, hazardous waste container[9]. Weigh the final container. The mass of the absorbed waste must logically correlate with the estimated spill volume, ensuring no residual chemical was left unaddressed.

-

Surface Decontamination: Wash the affected area thoroughly with a strong soap and water solution to emulsify and remove any residual lipophilic compound[6][7].

-

Reporting: File an environmental health and safety (EHS) incident report, as halogenated aromatics require specialized incineration disposal[6][7].

Fig 2: Emergency response and spill mitigation pathway for halogenated aromatic liquids.

References

[1] Title: 1-bromo-2-ethyl-4-fluorobenzene - 1781676-21-8 - Chemazone Source: chemazone.com URL:[Link]

[8] Title: 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem Source: nih.gov URL:[Link]

Sources

- 1. chemazone.com [chemazone.com]

- 2. 1781676-21-8|1-Bromo-2-ethyl-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-溴-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Physicochemical Specifications of 1-Bromo-2-ethyl-4-fluorobenzene: Density, Boiling Point, and Process Chemistry Implications

Introduction & Structural Context

In the landscape of modern drug development and agrochemical synthesis, fluorinated aromatics serve as critical building blocks for modulating the lipophilicity and metabolic stability of bioactive molecules. 1-Bromo-2-ethyl-4-fluorobenzene (CAS: 1781676-21-8) is a highly specialized intermediate[1]. Its structural motif—combining a reactive bromine handle, a lipophilic ethyl group, and an electron-withdrawing fluorine atom—makes it an essential precursor for downstream active pharmaceutical ingredients (APIs).

Understanding its precise physicochemical properties, specifically its boiling point and density, is not merely an academic exercise; it is a foundational requirement for designing scalable, safe, and high-yield synthetic workflows. This whitepaper provides an authoritative guide on these specifications, the causality behind how they dictate experimental design, and the self-validating protocols required to measure and utilize them effectively.

Physicochemical Specifications

Due to the specialized nature of 1-Bromo-2-ethyl-4-fluorobenzene, empirical thermodynamic data in public repositories is often sparse. However, utilizing rigorous Structure-Activity Relationship (SAR) modeling against well-characterized analogs (such as 1-bromo-4-fluorobenzene), we can establish highly accurate predictive specifications required for process chemistry[2].

Table 1: Quantitative Data & Specifications for 1-Bromo-2-ethyl-4-fluorobenzene

| Property | Specification / Value | Method of Determination |

| CAS Number | 1781676-21-8 | Registry Assignment[1] |

| Molecular Formula | C₈H₈BrF | Elemental Analysis[1] |

| Molecular Weight | 203.05 g/mol | Calculated[1] |

| Boiling Point (760 mmHg) | ~195 °C – 205 °C | SAR Prediction |

| Boiling Point (10 mmHg) | ~80 °C – 90 °C | Nomograph Extrapolation |

| Density (25 °C) | ~1.45 – 1.50 g/cm³ | SAR Prediction |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

Causality in Process Chemistry: Why Physical Properties Dictate Design

As a Senior Application Scientist, it is vital to understand why experimental choices are made. Protocols are not arbitrary; they are engineered responses to the physical reality of the molecule.

Density and Phase Separation Dynamics

The density of 1-Bromo-2-ethyl-4-fluorobenzene (~1.48 g/cm³) is significantly higher than that of water (1.00 g/cm³). Causality: During the aqueous workup of reactions involving this compound, the density differential dictates phase separation. If a low-density extraction solvent like ethyl acetate (0.90 g/cm³) is used in insufficient volumes, the combined organic phase density may hover dangerously close to 1.0 g/cm³. This lack of a density gradient causes persistent, unbreakable emulsions. Engineered Solution: Process chemists must either utilize a heavy halogenated solvent (e.g., dichloromethane) to ensure a rapid, clean bottom-layer organic phase, or use a mathematically calculated vast excess of a light solvent to force the organic layer definitively to the top.

Boiling Point and Thermal Stability

With an atmospheric boiling point nearing 200 °C, heating this compound to reflux at 760 mmHg introduces a high risk of thermal degradation, specifically hydrodehalogenation or radical-induced polymerization. Causality: The high thermal energy required to vaporize the liquid at ambient pressure exceeds the activation energy for side reactions. Engineered Solution: The boiling point dictates that vacuum distillation is mandatory. By reducing the system pressure to 10 mmHg, the boiling point is suppressed to approximately 85 °C, preserving molecular integrity during purification.

Self-Validating Experimental Protocols

Every robust scientific method must contain an internal mechanism to verify its own accuracy. The following step-by-step methodologies incorporate strict in-process controls (IPCs).

Protocol 1: Precision Density Determination (Pycnometry)

-

Calibration (Self-Validation Step): Clean a 10 mL glass pycnometer with acetone and dry under a stream of nitrogen. Weigh the empty pycnometer on an analytical balance (

). Fill with HPLC-grade water (known density 0.997 g/cm³ at 25°C), equilibrate to 25°C in a water bath, and weigh ( -

Sample Loading: Empty and dry the pycnometer. Fill with 1-Bromo-2-ethyl-4-fluorobenzene.

-

Equilibration: Submerge the pycnometer in the 25°C water bath for 15 minutes. Insert the capillary stopper, allowing excess liquid to overflow.

-

Measurement: Wipe the exterior completely dry. Weigh the filled pycnometer (

). -

Calculation: Density =

.

Protocol 2: Boiling Point Determination via Micro-Distillation

-

Setup: Equip a 25 mL pear-shaped flask with a short-path distillation head, a calibrated thermocouple, and a vacuum manifold.

-

Standardization (Self-Validation Step): First, distill a known standard (e.g., 1-bromo-4-fluorobenzene, BP 150°C) to verify thermocouple accuracy and system pressure integrity.

-

Execution: Add 10 mL of 1-Bromo-2-ethyl-4-fluorobenzene and a PTFE boiling chip to the flask.

-

Vacuum Control: Lower system pressure to exactly 10 mmHg using a digital vacuum controller.

-

Heating: Apply heat gradually (2°C/min) using a silicone oil bath. Record the vapor temperature plateau when steady condensation is observed at the distillation head.

Protocol 3: Downstream Application - Directed Lithiation & Formylation

This compound is frequently used to synthesize 2[2].

-

Lithiation: Dissolve 1-Bromo-2-ethyl-4-fluorobenzene in anhydrous THF. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Causality: The cryogenic temperature (-78°C) is critical to prevent the highly reactive aryl lithium species from undergoing Wurtz coupling[2].

-

Self-Validation (IPC): Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS to confirm >95% deuterium incorporation (m/z shift), validating successful lithium-halogen exchange before proceeding.

-

Formylation: Add anhydrous Dimethylformamide (DMF) as the electrophile[2].

-

Quench & Workup: Quench with 1M HCl. Separate phases relying on the density dynamics discussed in Section 3.1.

Workflow Visualization

The following diagram maps the logical flow of how the physical properties of 1-Bromo-2-ethyl-4-fluorobenzene dictate the parameters of its downstream synthetic utilization.

Workflow mapping the synthetic utilization of 1-Bromo-2-ethyl-4-fluorobenzene.

References

- Source: bldpharm.

- Source: benchchem.

Sources

The Electronic Dichotomy of Ethyl and Fluoro Substituents on Aromatic Systems: A Mechanistic Guide for Drug Development

Executive Summary

In rational drug design and synthetic methodology, the functionalization of aromatic rings is a primary lever for modulating pharmacokinetics, metabolic stability, and target affinity. Two commonly employed, yet electronically distinct substituents are the ethyl group (–CH₂CH₃) and the fluoro group (–F). While both direct electrophilic aromatic substitution (EAS) to the ortho and para positions, the causality behind their electronic effects is fundamentally opposed. This technical guide deconstructs the inductive, resonance, and hyperconjugative forces governing these substituents, providing field-proven experimental workflows for their quantitative assessment.

Mechanistic Profiling of Electronic Effects

The Ethyl Group: Hyperconjugative Activation

The ethyl group is a classic electron-donating group (EDG). Its electronic contribution to the benzene ring is driven by two synergistic forces:

-

Inductive Effect (+I): The sp³ hybridized carbon of the ethyl group is slightly less electronegative than the sp² hybridized carbons of the benzene ring, resulting in a weak

-bond electron donation toward the ring. -

Hyperconjugation (+H): The primary driver of its activating nature is hyperconjugation. The

-electrons of the alpha C–H bonds can delocalize into the adjacent empty p-orbital of the transition state. Although an ethyl group has fewer alpha-hydrogens (two) compared to a methyl group (three), it effectively stabilizes the Wheland intermediate (arenium ion) during EAS, specifically lowering the activation energy at the ortho and para positions.

The Fluoro Group: The Inductive-Resonance Paradox

Fluorine represents a unique paradox in physical organic chemistry. It is the most electronegative element, yet it possesses lone pairs capable of

-

Inductive Withdrawal (–I): Fluorine exerts a profound electron-withdrawing effect through the

-bond, heavily depleting electron density from the aromatic ground state. This makes fluorobenzene significantly less reactive toward electrophiles than benzene itself (1). -

Resonance Donation (+R): Unlike heavier halogens (Cl, Br, I), fluorine's 2p orbitals are virtually identical in size to carbon's 2p orbitals, allowing for highly efficient orbital overlap. When an electrophile attacks the ortho or para position, the resulting positive charge is stabilized by fluorine's lone pairs, forming a resonance structure where fluorine bears a positive charge (a fluoronium ion).

The Causality: The –I effect dictates the ground-state electron density (causing overall reaction deceleration), while the +R effect dictates the transition-state stability (forcing ortho/para regioselectivity).

Logical flow of the inductive-resonance dichotomy in fluorobenzene.

Quantitative Assessment: Hammett Constants

The Hammett equation (

| Substituent | Primary Inductive Effect | Primary Resonance Effect | Directing Group | ||

| Ethyl (–CH₂CH₃) | -0.07 | -0.15 | Weak +I | Weak +H (Hyperconjugation) | Ortho/Para |

| Fluoro (–F) | +0.337 | +0.062 | Strong –I | Moderate +R | Ortho/Para |

Data Interpretation: Notice that

Experimental Workflows for Validating Electronic Effects

To rigorously validate these electronic effects in a laboratory setting, researchers employ competitive kinetic assays. The following protocol outlines a self-validating system to determine the relative reaction rates (

Protocol 1: Competitive Nitration via in situ NMR Kinetics

Objective: Quantify the relative activating/deactivating effects of ethyl and fluoro substituents. Self-Validating Principle: By running a one-pot competitive reaction with an internal standard, variations in temperature, concentration, and mixing are internally controlled. The ratio of products directly yields the ratio of rate constants, eliminating the need for absolute concentration measurements.

Step-by-Step Methodology:

-

Substrate Preparation: In an oven-dried NMR tube under inert atmosphere, dissolve equimolar amounts (0.10 mmol) of benzene, ethylbenzene, and fluorobenzene in 0.5 mL of deuterated nitromethane (CD₃NO₂).

-

Internal Standard Addition: Add 0.05 mmol of 1,3,5-trichlorobenzene. Causality: This highly deactivated ring will not react under mild nitration conditions and serves as a quantitative integration reference to ensure strict mass balance throughout the kinetic run.

-

Electrophile Generation: In a separate dry vial, prepare a mild nitrating mixture using 0.10 mmol of nitronium tetrafluoroborate (NO₂BF₄) in 0.2 mL CD₃NO₂ at -20°C.

-

Initiation and Monitoring: Inject the nitrating mixture into the NMR tube. Immediately transfer the tube to an NMR spectrometer pre-cooled to 0°C.

-

Data Acquisition: Acquire quantitative ¹H-NMR spectra (using a relaxation delay

) every 60 seconds for 1 hour. -

Kinetic Analysis: Integrate the distinct aromatic signals of the starting materials and the newly formed ortho/para nitrated products relative to the internal standard. Plot

versus time. The steeper slope of ethylbenzene compared to benzene proves its activating nature, while the shallower slope of fluorobenzene confirms its deactivating nature.

Self-validating experimental workflow for competitive NMR kinetics.

Implications in Drug Design (SAR)

In medicinal chemistry, substituting a hydrogen for a fluorine or an ethyl group is a strategic move governed by these exact electronic principles (3).

-

Fluoro-substitution: Often utilized to block metabolically labile sites (e.g., preventing CYP450-mediated aromatic oxidation) without adding significant steric bulk. Furthermore, its strong –I effect is heavily leveraged to lower the pKa of adjacent basic amines, thereby enhancing the membrane permeability and oral bioavailability of the drug candidate.

-

Ethyl-substitution: Primarily utilized to fill hydrophobic pockets in target receptors. Its weak electron-donating nature subtly increases the electron density of the parent pharmacophore, which can strengthen

stacking interactions with electron-deficient aromatic amino acid residues in the binding site.

References

-

Title: Hammett equation Source: Wikipedia URL: [Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

Sources

Comprehensive Literature Review and Synthetic Methodologies for 1-Bromo-2-ethyl-4-fluorobenzene

Executive Summary & Chemical Context

1-Bromo-2-ethyl-4-fluorobenzene (CAS: 1781676-21-8) is a highly specialized, multi-substituted aromatic building block utilized extensively in modern medicinal chemistry and advanced organic synthesis[1]. The molecule possesses three orthogonal reactive sites: a bromine atom primed for metal-halogen exchange, a fluorine atom that enhances metabolic stability or undergoes nucleophilic aromatic substitution, and an ethyl group that modulates lipophilicity.

The primary challenge in synthesizing this compound lies in regiocontrol . Because both the ethyl and fluoro substituents exert distinct electronic and steric directing effects on the benzene ring, achieving high positional fidelity during electrophilic aromatic substitution requires careful route selection. This whitepaper evaluates the dominant synthetic pathways, provides self-validating experimental protocols, and details its critical downstream application in the synthesis of 2-Ethyl-4-fluorobenzaldehyde[2].

Retrosynthetic Strategies & Route Evaluation

To synthesize 1-bromo-2-ethyl-4-fluorobenzene, two primary retrosynthetic disconnections are typically evaluated:

Route A: Direct Electrophilic Aromatic Bromination

-

Precursor: 1-Ethyl-3-fluorobenzene.

-

Mechanism: Electrophilic aromatic substitution (

) using -

Causality & Limitations: The ethyl group (+I effect) and the fluorine atom (+M > -I effect in

) are both ortho/para directors. Bromination of 1-ethyl-3-fluorobenzene yields a mixture of regioisomers, predominantly 1-bromo-2-ethyl-4-fluorobenzene and 1-bromo-4-ethyl-2-fluorobenzene. Because these isomers possess nearly identical boiling points, purification via fractional distillation is highly inefficient, making this route unsuitable for high-purity pharmaceutical applications.

Route B: The Sandmeyer Reaction (Regiospecific)

-

Precursor: 2-Ethyl-4-fluoroaniline.

-

Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.

-

Causality & Advantages: By starting with an aniline derivative where the nitrogen dictates the exact position of the incoming halogen, regiochemical ambiguity is entirely eliminated. The amino group is converted to a diazonium leaving group, which is subsequently replaced by bromine via a copper(I)-catalyzed single-electron transfer mechanism[3]. This route guarantees 100% regioselectivity.

Fig 1: Comparative synthetic pathways for 1-Bromo-2-ethyl-4-fluorobenzene.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the two primary synthetic routes, providing a data-driven basis for route selection in scale-up campaigns.

| Parameter | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction |

| Starting Material | 1-Ethyl-3-fluorobenzene | 2-Ethyl-4-fluoroaniline |

| Regioselectivity | Poor (~3:1 isomer mixture) | Excellent (100% Regiocontrol) |

| Typical Yield | 40–50% (post-separation) | 75–85% |

| Scalability | High (bottlenecked by purification) | Moderate (requires strict thermal control) |

| Key Risks | Difficult isomer separation | Exothermic nitrogen gas evolution |

Detailed Experimental Protocols (Self-Validating Systems)

For high-purity applications, Route B (Sandmeyer Reaction) is the authoritative standard. The following protocol is adapted from established organic synthesis methodologies for fluorinated bromobenzenes[3].

Step 1: Diazotization of 2-Ethyl-4-fluoroaniline

-

Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer and internal thermometer, suspend 0.35 mol of 2-ethyl-4-fluoroaniline in 100 mL of 12N aqueous

and 150 mL of distilled water. -

Thermal Control: Cool the reactor to 0–5 °C using an ice-brine bath. Causality: Maintaining this cryogenic window is absolute; exceeding 5 °C accelerates the premature degradation of the diazonium salt into 2-ethyl-4-fluorophenol, drastically reducing yield[3].

-

Reagent Addition: Add a solution of

(0.40 mol in 75 mL water) dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C. -

Self-Validation Check: After addition, spot the reaction mixture onto starch-iodide paper. An immediate blue-black coloration confirms the presence of excess nitrous acid, validating that the aniline has been fully consumed and diazotization is complete[3].

Step 2: Copper-Catalyzed Bromination

-

Catalyst Preparation: In a separate 2-L flask, dissolve 0.40 mol of Copper(I) bromide (

) in 150 mL of 48% aqueous hydrobromic acid ( -

Coupling: Transfer the cold diazonium solution slowly into the hot

mixture via an addition funnel. Causality: The -

Self-Validation Check: Monitor the reaction visually. The cessation of vigorous nitrogen gas evolution indicates the completion of the radical substitution phase.

Step 3: Workup and Purification

-

Cool the mixture to room temperature and extract with three 100 mL portions of dichloromethane (DCM).

-

Wash the combined organic layers with 10% aqueous

to remove any phenolic byproducts formed via hydrolysis. -

Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 1-bromo-2-ethyl-4-fluorobenzene as a clear liquid.

Downstream Applications: The Lithiation Pathway

The primary industrial utility of 1-bromo-2-ethyl-4-fluorobenzene is its role as a precursor for 2-Ethyl-4-fluorobenzaldehyde , a high-value intermediate in drug discovery[2].

This transformation relies on a highly specific Directed Lithiation & Formylation methodology:

-

Lithium-Halogen Exchange: The precursor is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78 °C. Causality: The cryogenic temperature (-78 °C) is critical to prevent the highly reactive aryl lithium species from undergoing destructive side reactions, such as Wurtz-Fittig coupling with unreacted bromide or proton scrambling[2].

-

Formylation: Anhydrous Dimethylformamide (DMF) is introduced as the electrophile. DMF is specifically chosen over other formylating agents (like ethyl formate) due to its superior yield profile and the stability of the tetrahedral hemiaminal intermediate prior to workup[2].

-

Quench: Acidic hydrolysis (using

) collapses the intermediate to yield the target aldehyde[2].

Fig 2: Downstream lithiation and formylation to 2-Ethyl-4-fluorobenzaldehyde.

References

- 2-Ethyl-4-fluorobenzaldehyde - Benchchem Source: Benchchem URL

- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure Source: Organic Syntheses URL

- Source: PubChemLite (uni.lu)

Sources

Technical Monograph: Structural & Conformational Dynamics of 1-Bromo-2-ethyl-4-fluorobenzene

The following technical guide details the structural and conformational analysis of 1-Bromo-2-ethyl-4-fluorobenzene , a distinct halogenated aromatic intermediate.

Given the molecule's physicochemical profile (asymmetric substitution, likely liquid state at ambient temperature), this guide adopts a predictive and protocol-driven approach . It synthesizes established crystallographic principles for halo-alkyl-benzenes with advanced characterization workflows (In Situ Cryocrystallography and DFT) required to analyze such systems.

Executive Summary

1-Bromo-2-ethyl-4-fluorobenzene represents a class of poly-substituted aromatics where steric and electronic effects compete to define the molecular geometry. Characterized by a 1,2,4-substitution pattern, the molecule features a critical steric interface between the bulky Bromine atom at C1 and the flexible Ethyl group at C2.

This guide addresses the challenge of characterizing this likely low-melting solid/liquid. It details the Optical Heating and Crystallization Device (OHCD) protocol for in situ X-ray diffraction and provides a theoretical framework for its conformational energy landscape, specifically the rotational barrier of the ethyl group governed by the ortho-Bromine.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

The structural integrity of the molecule hinges on the interplay between the electron-withdrawing Fluorine and the steric bulk of the Bromine/Ethyl pair.

| Property | Specification | Structural Implication |

| Substitution Pattern | 1-Bromo, 2-Ethyl, 4-Fluoro | Asymmetric (C1 symmetry). Low lattice energy expected (low MP). |

| Key Steric Clash | Br (Pos 1) ↔ Ethyl (Pos 2) | Restricts rotation of the C(ar)-C(α) bond. Defines the global minimum. |

| Electronic Effect | F (Pos 4) | Inductive withdrawal (-I) at para to Br; activates C1-Br for metal insertion (Mg/Li). |

| Physical State | Liquid (Predicted MP < -20°C) | Requires in situ cryocrystallography for structural determination. |

Synthetic Relevance

This scaffold is a high-value "Suzuki-Miyaura Synthon." The C1-Br bond is the primary reactive site for cross-coupling, while the Ethyl and Fluorine groups serve as bioisosteric modulators (lipophilicity and metabolic blocking, respectively) in the final drug candidate.

Conformational Analysis: The Ortho-Effect

The defining structural feature of 1-Bromo-2-ethyl-4-fluorobenzene is the conformational preference of the ethyl group. Unlike unsubstituted ethylbenzene, where the ethyl group enjoys a relatively low rotational barrier, the presence of an ortho-Bromine atom introduces significant 1,2-allylic strain .

The Rotational Energy Surface

The rotation of the ethyl group occurs around the

-

Perpendicular Conformation (

) :-

Description : The C

-C -

Energetics : Typically the ground state for ethylbenzenes due to hyperconjugation (

) and minimization of steric clash with ortho hydrogens. -

Impact of Br : The large Van der Waals radius of Bromine (1.85 Å) destabilizes the face of the ethyl group pointing toward it.

-

-

Syn-Coplanar (

) :-

Description : The methyl group (C

) is in the same plane as the ring, pointing towards the Bromine. -

Energetics : Forbidden High-Energy State . Severe steric overlap between Br and the Methyl group.

-

-

Anti-Coplanar (

) :-

Description : The methyl group is in plane but points away from the Bromine (towards C3).

-

Energetics : Local minimum, but likely higher than the perpendicular state due to repulsion between the benzylic hydrogens and the Bromine lone pairs.

-

Conclusion : The global minimum is predicted to be a distorted perpendicular conformation (approx.

Computational Workflow (DFT)

To validate this, the following computational protocol is standard:

Figure 1: Computational workflow for determining the preferred conformation of the ethyl group. The "wB97X-D" functional is recommended to account for dispersion forces critical in halogenated systems.

Crystal Structure Determination Protocol

Since 1-Bromo-2-ethyl-4-fluorobenzene is a liquid at room temperature, standard single-crystal XRD is impossible. The following In Situ Cryocrystallography protocol is required to determine its solid-state structure.

The OHCD Method (Optical Heating and Crystallization Device)

This technique uses a focused IR laser to melt and recrystallize the sample directly on the diffractometer, creating a single crystal from the liquid.

Step-by-Step Protocol:

-

Loading : The neat liquid is drawn into a Lindemann capillary (0.1–0.3 mm diameter) or mounted on a cryo-loop with oil.

-

Flash Cooling : The sample is flash-cooled to 100 K using a nitrogen stream. This typically results in a polycrystalline or amorphous glass.

-

Laser Annealing : An IR laser is used to locally heat the sample just below its melting point.

-

Zone Refining : The laser is moved along the capillary, creating a molten zone that travels through the sample. As the zone passes, a single crystal seed grows behind it.

-

Data Collection : Once a single crystal domain is isolated, standard X-ray data collection proceeds at 100 K.

Predicted Lattice Architecture

Based on the principles of "Halogen Bonding in Crystal Engineering" (Desiraju et al.), the crystal packing will likely be driven by:

-

Type II Halogen Bonding (Br···F) : The electropositive "sigma-hole" on the Bromine atom (at the tip of the C-Br bond) will align with the electron-rich belt of the Fluorine atom on a neighboring molecule.

-

Geometry: C-Br···F angle

180°; Br···F-C angle

-

-

Weak Hydrogen Bonds (C-H···F) : The acidic aromatic protons (especially at C3 and C5) may interact with the Fluorine.

-

Packing Coefficient : Due to the ethyl group's flexibility, the packing efficiency (

) is expected to be lower (0.65–0.68) compared to rigid aromatics, potentially leading to disorder in the ethyl chain even at 100 K.

Figure 2: In Situ Cryocrystallography workflow for liquid aryl halides. The critical step is the IR Laser Zone Melting to convert the frozen glass into a diffraction-quality single crystal.

Applications in Drug Development

Understanding the structure of 1-Bromo-2-ethyl-4-fluorobenzene allows for precise Bioisosteric Replacement .

-

Metabolic Blocking : The Fluorine at C4 blocks para-hydroxylation (a common metabolic clearance pathway for phenyl rings).

-

Conformational Locking : The ortho-ethyl group locks the rotation of the phenyl ring when it is part of a larger biaryl system (e.g., after Suzuki coupling). This reduces the entropy penalty upon binding to a protein target.

-

Lipophilicity Tuning : The ethyl group adds hydrophobic bulk (

value +1.0) without the extreme rigidity of a fused ring system, allowing the molecule to mold into hydrophobic pockets.

References

-

Desiraju, G. R., et al. (2013). "Halogen bonding in crystal engineering: essentials and generalities." Crystal Growth & Design.

-

Boese, R., & Nussbaumer, M. (1994). "In situ Crystallization Techniques." Organic Crystal Chemistry.

-

Schaefer, T., et al. (1984). "The conformational preference of the ethyl group in ethylbenzene and its derivatives." Canadian Journal of Chemistry.

-

Gavezzotti, A. (2013). "Melting point prediction for organic compounds: A novel method based on molecular descriptors." New Journal of Chemistry.

-

PubChem Compound Summary. (2025). "1-Bromo-2-ethyl-4-fluorobenzene."[1][2][3] National Center for Biotechnology Information.

Sources

Methodological & Application

High-Efficiency Synthesis of Fluorinated Biaryls via Sterically Hindered Suzuki-Miyaura Coupling

Application Note & Protocol: AN-2026-FB

Abstract & Strategic Overview

The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. This guide details the protocol for coupling 1-Bromo-2-ethyl-4-fluorobenzene with aryl boronic acids.

This substrate presents a specific dichotomy of challenges:

-

Electronic Activation: The para-fluoro substituent is electron-withdrawing, theoretically facilitating the oxidative addition of the C-Br bond to Palladium(0).

-

Steric Deactivation: The ortho-ethyl group imposes significant steric bulk, hindering the transmetalation step and potentially retarding reductive elimination.

Standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often fail with this substrate, leading to low conversion or dehalogenation byproducts. This protocol utilizes a Buchwald-type precatalyst system (Pd(OAc)2 / SPhos) designed specifically to overcome ortho-substitution barriers while maintaining high turnover frequencies (TOF).

Chemical Profile: 1-Bromo-2-ethyl-4-fluorobenzene[1][2]

| Property | Specification |

| CAS Number | 1781676-21-8 (varies by supplier; verify structure) |

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~210°C (Predicted) |

| Key Reactivity | Aryl bromide susceptible to Pd-catalyzed cross-coupling; ortho-steric hindrance. |

| Storage | 2-8°C, inert atmosphere (Ar/N2), protect from light. |

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the ligand's ability to facilitate the coupling despite the ortho-ethyl clash.

The Steric Challenge

In the catalytic cycle, the oxidative addition of 1-Bromo-2-ethyl-4-fluorobenzene generates a Pd(II) intermediate where the bulky ethyl group shields the metal center. This shielding:

-

Pros: Prevents formation of inactive palladium dimers (palladacycles).

-

Cons: Blocks the approach of the boronate species during transmetalation.

The Solution: SPhos Ligand

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is utilized for two reasons:

-

Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating the oxidative addition of the C-Br bond.

-

Structural Flexibility: The biaryl backbone allows the ligand to orient itself away from the steric bulk of the substrate during transmetalation, then "snap" back to promote reductive elimination.

Figure 1: Catalytic cycle highlighting the interplay between the electronic activation of the fluoro group and the steric hindrance of the ethyl group.

Experimental Protocol: Sterically Hindered Coupling

Protocol A: High-Performance SPhos Method (Recommended)

Best for: Complex coupling partners, heteroaryl boronic acids, or high-value synthesis.

Reagents:

-

1-Bromo-2-ethyl-4-fluorobenzene (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

-

Base: K3PO4 (tribasic, anhydrous) (2.0 – 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Critical Step: Weigh solid reagents (Boronic acid, Pd(OAc)2, SPhos, K3PO4) and add them to the vial. If the aryl bromide is liquid, do not add it yet.

-

-

Solvent Degassing:

-

In a separate vessel, sparge the solvent mixture (Toluene/Water) with Argon for 15-20 minutes. Dissolved oxygen is the primary cause of catalyst death in this system.

-

-

Initiation:

-

Add the degassed solvent to the reaction vial via syringe.

-

Add 1-Bromo-2-ethyl-4-fluorobenzene (1.0 equiv) via microliter syringe.

-

Seal the vial immediately with a crimp cap (Teflon-lined septa).

-

-

Reaction:

-

Heat the mixture to 100°C (oil bath) or 110°C (microwave) with vigorous stirring.

-

Time: 2–4 hours for microwave; 12–18 hours for thermal heating.

-

Monitoring: Check by TLC (UV 254 nm) or LC-MS. Look for the disappearance of the bromide (Rt will shift significantly).

-

-

Work-up:

Protocol B: General Screening (Pd(dppf)Cl2)

Best for: Simple phenyl boronic acids and initial test runs.

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (5:1)

-

Temp: 90°C

-

Note: This catalyst is robust but may struggle if the boronic acid is also sterically hindered (e.g., ortho-substituted).

Purification & Analytical Data

Purification Strategy

Fluorinated biaryls are typically non-polar.

-

Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (0% to 10% EtOAc). The product usually elutes early.

-

Detection: The biphenyl system is UV active. The Fluorine atom allows for 19F NMR monitoring of fractions if UV is ambiguous.

Analytical Markers (Expected)

-

1H NMR: Look for the ethyl group signals: A triplet (~1.2 ppm) and a quartet (~2.6 ppm). The biaryl protons will appear in the aromatic region (6.8 – 7.5 ppm).

-

19F NMR: A singlet (or multiplet due to H-F coupling) around -110 to -120 ppm (typical for fluoro-arenes).

-

MS (ESI+): Molecular ion [M+H]+ or [M+Na]+. Note that the Bromine isotope pattern (1:1 ratio) will be gone in the product, replaced by the pattern of the coupled aryl group.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst deactivation or insufficient energy. | Increase Temp to 110°C; Switch to XPhos (bulkier ligand); Ensure strict anaerobic conditions. |

| Dehalogenation (H-product) | Reductive elimination of H-Pd-Ar instead of Ar-Pd-Ar. | Use anhydrous solvent (Dioxane); Switch base to K3PO4 (anhydrous); Avoid alcohols. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents more thoroughly; Add boronic acid slowly (syringe pump) or use Boronate Esters (Pinacol). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (SPhos); Lower temperature slightly; Ensure inert atmosphere is maintained. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of fluorinated biaryls.

References

-

Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007.[2][3][4] (Foundational work on SPhos/XPhos for hindered substrates).

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Seminal review on general mechanism).

-

Hatakeyama, T., Nakamura, M. "Iron-Catalyzed Selective Biaryl Coupling."[3][4] Journal of the American Chemical Society, 2007.[2][3][4] (Relevant context for biaryl selectivity).

-

BLD Pharm. "Product Safety and Data Sheet: 1-Bromo-2-ethyl-4-fluorobenzene." (Supplier data for physical properties).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-ethyl-4-fluorobenzene

Introduction